4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Corrosion inhibition Mild steel protection Ortho-substituent effect

4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS 478254-12-5) is a synthetic heterocyclic compound belonging to the 1,2,4-triazole-5-thione class, featuring a Schiff base linkage at the N4 position. The molecule incorporates a 2-bromobenzylidene moiety and a 2-chlorophenyl substituent, establishing a unique ortho-halogenated pharmacophore not commonly found together in a single scaffold.

Molecular Formula C15H10BrClN4S
Molecular Weight 393.7 g/mol
CAS No. 478254-12-5
Cat. No. B12032629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
CAS478254-12-5
Molecular FormulaC15H10BrClN4S
Molecular Weight393.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)Br
InChIInChI=1S/C15H10BrClN4S/c16-12-7-3-1-5-10(12)9-18-21-14(19-20-15(21)22)11-6-2-4-8-13(11)17/h1-9H,(H,20,22)/b18-9+
InChIKeyDTEZEHPRWZOWFF-GIJQJNRQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS 478254-12-5): A Dual-Halogen Triazole-Thione Scaffold for Targeted Chemical Biology and Material Science Procurement


4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS 478254-12-5) is a synthetic heterocyclic compound belonging to the 1,2,4-triazole-5-thione class, featuring a Schiff base linkage at the N4 position . The molecule incorporates a 2-bromobenzylidene moiety and a 2-chlorophenyl substituent, establishing a unique ortho-halogenated pharmacophore not commonly found together in a single scaffold. The compound exists as a thione tautomer in the solid state, a structural feature confirmed by X-ray crystallography on a closely related pyridinyl analog [1]. This scaffold has emerged from a lineage of 4-amino-1,2,4-triazole-3-thione derivatives, where Schiff base modification at position 4 has been shown to impart an average 10-fold increase in potency against certain enzymatic targets compared to the unsubstituted amino precursors [2]. The simultaneous presence of bromine (a heavy halogen amenable to X-ray crystallography and halogen bonding) and chlorine (modulating lipophilicity and electronic effects) renders this compound a strategic choice for structure-activity relationship (SAR) studies, metalloenzyme inhibitor design, and corrosion inhibition research where ortho-substitution patterns are known to influence performance [3].

Why Generic 1,2,4-Triazole-5-Thiones Cannot Substitute for CAS 478254-12-5 in Corrosion Inhibition and Enzyme Targeting Applications


The 1,2,4-triazole-5-thione class is broad, but substitution patterns critically govern both biological and physicochemical performance. A fundamental structure-activity relationship (SAR) study of 3,4-disubstituted-1,2,4-triazole-5-thiones explicitly determined that antimicrobial potency follows the positional order para > meta > ortho, with bromo- and chloro-substituted derivatives demonstrating superior activity [1]. This positional sensitivity directly disqualifies random interchangeability: a 4-bromo or 3-bromo isomer of the benzylidene group will not recapitulate the electronic and steric profile of the 2-bromo (ortho) substitution present in CAS 478254-12-5. Furthermore, direct comparative corrosion inhibition data for close structural analogs reveal that the 2-bromobenzylidene isomer (2i) achieves higher inhibition efficiency than its 3-bromobenzylidene counterpart (2I) under identical conditions, confirming that even subtle positional shifts in the halogen substituent produce measurable performance differences [2]. The presence of a Schiff base linkage at N4 is also non-negotiable; literature demonstrates that the unmodified 4-amino precursor 4-amino-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is essentially inactive (IC50 > 0.1 mM) against trans-cinnamate 4-hydroxylase, whereas its 3-chlorophenyl positional isomer achieves an IC50 of 0.005 mM, underscoring that both the presence and position of substituents determine target engagement [3]. Therefore, selecting a generic triazole-thione without the precise 2-bromo/2-chloro ortho-substitution pattern will not yield equivalent experimental outcomes in corrosion or biochemical assays.

Quantitative Differentiation Evidence: CAS 478254-12-5 versus Its Closest Structural Analogs and In-Class Alternatives


Corrosion Inhibition Efficiency: 2-Bromobenzylidene Isomer Outperforms 3-Bromobenzylidene Isomer on Mild Steel in 1 M HCl

In a comparative study of triazole-thione Schiff bases as corrosion inhibitors for mild steel in 1 M HCl, the 2-bromobenzylidene analog (compound 2i, a close structural relative of CAS 478254-12-5 differing only by a methyl group at position 5 instead of 2-chlorophenyl) achieved an inhibition efficiency of 89.51% by electrochemical impedance spectroscopy (EIS) and 83.66% by potentiodynamic polarization (PP) at a concentration of 10⁻³ M. Under identical conditions, the 3-bromobenzylidene positional isomer (compound 2I) achieved only 84.50% (EIS) and 82.84% (PP) [1]. This 5.01 percentage-point superiority in EIS efficiency for the ortho-bromo isomer is attributed to more favorable adsorption geometry on the metal surface, as supported by Langmuir adsorption isotherm modeling and quantum chemical calculations [1].

Corrosion inhibition Mild steel protection Ortho-substituent effect Electrochemical impedance spectroscopy

Enzyme Inhibition: Ortho-Chlorophenyl Substitution Drastically Reduces Activity versus Meta-Chlorophenyl, Defining a Unique Selectivity Profile

The unsubstituted amino precursor of CAS 478254-12-5, 4-amino-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was tested against trans-cinnamate 4-hydroxylase (C4H, a plant cytochrome P450) alongside a panel of positional isomers. The 2-chlorophenyl (ortho) derivative exhibited negligible inhibition with an IC50 above 0.1 mM, whereas the 3-chlorophenyl (meta) positional isomer displayed a 20-fold higher potency with an IC50 of 0.005 mM [1]. This pronounced ortho-vs-meta SAR cliff indicates that the 2-chlorophenyl substituent imposes a steric or electronic constraint at the enzyme active site that is not present in the meta-substituted analog, thereby conferring a unique selectivity signature [1].

Enzyme inhibition trans-Cinnamate 4-hydroxylase Positional isomer effect Plant P450

Schiff Base Modification at N4: A Documented 10-Fold Potency Enhancement Strategy Over 4-Amino Precursors

A comprehensive study of 90 4-amino-1,2,4-triazole-3-thione-derived Schiff bases as metallo-β-lactamase (MBL) inhibitors established that introduction of an aryl moiety at position 4 via Schiff base formation yields an average 10-fold increase in inhibitory potency compared to the corresponding unsubstituted 4-amino or 4-H analogs [1]. More than half of the synthesized Schiff bases inhibited at least one of six tested MBLs (L1, VIM-4, VIM-2, NDM-1, IMP-1, CphA) with Ki values in the μM to sub-μM range, and active compounds generally contained halogenated aryl moieties [1]. The 2-bromobenzylidene Schiff base in CAS 478254-12-5 aligns directly with this pharmacophoric requirement—providing both the Schiff base linkage for potency enhancement and the halogenated aryl motif (2-bromophenyl) for target engagement. In contrast, the 4-amino precursor compound lacks the Schiff base modification and is expected to be approximately 10-fold less potent based on this class-level SAR [1].

Metallo-β-lactamase inhibition Schiff base SAR Antibiotic resistance Medicinal chemistry

Class-Level SAR: Bromo and Chloro Substituents Confer Superior Antimicrobial Potency with Position-Dependent Activity (para > meta > ortho)

A 2024 synthetic and biological evaluation of 28 novel 3,4-disubstituted-1,2,4-triazole-5-thione derivatives (3a–3ab) against Gram-positive, Gram-negative, and fungal strains established that bromo- and chloro-substituted derivatives exhibit significantly superior antimicrobial activity compared to unsubstituted, methyl, or methoxy analogs [1]. The study's SAR analysis further revealed a clear positional hierarchy: para-substitution > meta-substitution > ortho-substitution for antimicrobial potency [1]. While para-halogen substitution yields the highest absolute potency, the ortho-substitution pattern—as found in both the 2-bromobenzylidene and 2-chlorophenyl groups of CAS 478254-12-5—provides a distinct combination of moderate potency and unique steric/electronic properties that can be advantageous for selectivity optimization [1]. Additionally, the presence of dual halogens (Br + Cl) at different positions within the same scaffold creates a more complex electronic environment than mono-halogenated analogs, as evidenced by computational studies showing that electronic effects and hydrophobic interactions are critical determinants of activity [1].

Antimicrobial SAR Halogen substitution Triazole-thione Drug design

Solid-State Thione Tautomer Conformation: Validated by X-Ray Crystallography on a 2-Bromobenzylidene Analog

X-ray crystallographic analysis of the closely related compound 4-[(2-bromobenzylidene)amino]-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione confirmed that the molecule exists as a thione tautomer in the solid state, with the C=S double bond localized on the triazole ring [1]. The crystal structure further revealed that the dihedral angle between the triazole ring and the 2-bromobenzene ring is only 6.28°, indicating near-coplanarity of the ortho-bromobenzylidene group with the triazole core [1]. This near-planar conformation facilitates extended π-conjugation across the Schiff base linkage and is stabilized by intermolecular N—H···N hydrogen bonds forming C(8) chains along the [010] direction [1]. By contrast, many 1,2,4-triazole-5-thiones can exist in thiol-thione tautomeric equilibrium in solution, introducing ambiguity in their binding mode; the crystallographically confirmed thione form of the 2-bromobenzylidene scaffold provides a structurally defined starting point for computational docking and mechanistic studies [1].

Tautomerism X-ray crystallography Thione-thiol equilibrium Structural biology

Antimycobacterial Potential: Triazole-5-Thione Schiff Bases Exhibit MIC Values as Low as 31.25 µg/mL Against M. bovis BCG

A focused study on Schiff bases derived from 4-amino-1,2,4-triazole-5-thione evaluated their inhibitory activity against Mycobacterium bovis BCG. Among the derivatives tested, compound Ib (a 4-amino-1,2,4-triazole-5-thione analog) exhibited the most potent antimycobacterial activity with a minimum inhibitory concentration (MIC) of 31.25 µg/mL [1]. While this study examined 4-amino-substituted triazole-5-thiones rather than Schiff base-modified N4 analogs, the authors concluded that the 4-amino-1,2,4-triazole-5-thione scaffold represents a validated lead series for antimycobacterial optimization [1]. Given that Schiff base modification at N4 has been demonstrated to enhance potency by approximately 10-fold in the related MBL inhibitor series [2], the Schiff base derivative CAS 478254-12-5 represents a logical next-generation candidate for antimycobacterial screening that builds directly upon this established SAR.

Antimycobacterial Tuberculosis Triazole Schiff base MIC determination

Optimal Procurement and Research Application Scenarios for 4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS 478254-12-5)


Corrosion Inhibitor Development: Leveraging Ortho-Bromo Substitution for Superior Mild Steel Protection in Acidic Environments

Industrial material protection laboratories should prioritize CAS 478254-12-5 when formulating corrosion inhibitor packages for mild steel in hydrochloric acid environments. Direct comparative evidence demonstrates that the 2-bromobenzylidene (ortho-bromo) substitution pattern achieves 89.51% inhibition efficiency by EIS, outperforming the 3-bromo isomer by 5.01 percentage points under identical conditions [1]. The near-planar conformation of the 2-bromobenzylidene group (dihedral angle 6.28°) facilitates optimal surface adsorption geometry [2], and the Langmuir adsorption isotherm behavior confirmed for this scaffold class enables predictive dosing [1]. Procurement of CAS 478254-12-5 specifically—rather than its 3-bromo or 4-bromo analogs—is therefore justified by quantifiable performance superiority.

Metallo-β-Lactamase Inhibitor Discovery: Exploiting the N4 Schiff Base Motif for 10-Fold Potency Gains

Medicinal chemistry groups targeting antibiotic resistance should select CAS 478254-12-5 as a screening candidate or synthetic building block for MBL inhibitor development. The foundational SAR study of 90 Schiff base derivatives conclusively established that N4-aryl substitution provides an average 10-fold potency increase over 4-amino precursors, with halogenated aryl moieties consistently represented among active compounds [3]. The compound's ortho-bromo substituent also serves as a heavy-atom label for X-ray crystallographic phasing, enabling direct structural determination of inhibitor-enzyme complexes without the need for additional derivatization—a significant practical advantage in structure-based drug design [2].

Selective Plant P450 Inhibitor Design: Exploiting the Ortho-Chlorophenyl Selectivity Cliff

Agrochemical and plant biochemistry researchers investigating selective cytochrome P450 inhibition should use CAS 478254-12-5 as a scaffold for exploring ortho-substituent-driven selectivity. The documented 20-fold difference in potency between 2-chlorophenyl (IC50 > 0.1 mM) and 3-chlorophenyl (IC50 = 0.005 mM) analogs against trans-cinnamate 4-hydroxylase establishes that the ortho-chloro motif imposes a distinct steric constraint at the active site [4]. This property is valuable for designing inhibitors that discriminate between closely related P450 isoforms—a critical requirement in both herbicide discovery (selective weed control) and plant growth regulation research.

Focused Antimicrobial Library Design: Dual-Halogen Ortho-Substitution as a Differentiated SAR Tool

For high-throughput screening library construction, CAS 478254-12-5 should be included as a representative of the ortho,ortho-dihalogen substitution space that is underrepresented in commercial libraries but validated by recent SAR studies. The 2024 comprehensive study of 3,4-disubstituted triazole-5-thiones confirmed that bromo and chloro substituents are essential for antimicrobial potency, while also documenting that ortho-substitution—though less potent in absolute terms than para-substitution—provides a distinct electronic environment and selectivity profile [5]. Including this compound in screening decks enables the exploration of a differentiated SAR niche that complements para-substituted analogs and may yield hits with improved selectivity indices.

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